molecular formula C26H25ClF3N3O5S2 B299229 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide

Cat. No. B299229
M. Wt: 616.1 g/mol
InChI Key: HONKQXDBYJSKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, also known as CP-690,550, is a small molecule drug that has been widely studied for its potential therapeutic applications. This compound was initially developed as a Janus kinase (JAK) inhibitor and has since been investigated for its effects on various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses and inflammation. By inhibiting JAK enzymes, this compound can reduce inflammation and other symptoms associated with diseases such as rheumatoid arthritis and psoriasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, suppressing the immune response, and improving symptoms in patients with rheumatoid arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide is its ability to selectively inhibit JAK enzymes, which can reduce inflammation and other symptoms associated with various diseases. However, one limitation of this compound is its potential for off-target effects, which can lead to unwanted side effects.

Future Directions

There are several future directions for research on 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide, including investigating its potential therapeutic applications in other diseases and developing more selective JAK inhibitors with fewer side effects. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its effects on various signaling pathways and immune responses.

Synthesis Methods

The synthesis of 2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide involves several steps, starting with the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride to form 4-chloro(phenylsulfonyl)-3-(trifluoromethyl)aniline. This intermediate is then reacted with N-(4-(piperidin-1-yl)sulfonyl)aniline to form the final product, this compound.

Scientific Research Applications

2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune responses and inflammation.

properties

Molecular Formula

C26H25ClF3N3O5S2

Molecular Weight

616.1 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C26H25ClF3N3O5S2/c27-24-14-11-20(17-23(24)26(28,29)30)33(40(37,38)21-7-3-1-4-8-21)18-25(34)31-19-9-12-22(13-10-19)39(35,36)32-15-5-2-6-16-32/h1,3-4,7-14,17H,2,5-6,15-16,18H2,(H,31,34)

InChI Key

HONKQXDBYJSKTF-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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